1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
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Overview
Description
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C7H8F4N4 and its molecular weight is 224.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecules and Bioactive Compounds
Fluorescence Applications : Some fluorinated pyrazole derivatives have been identified as novel fluorescent molecules. These compounds exhibit strong fluorescence intensity, making them attractive fluorophores for various applications, including biological labeling and imaging. The enhanced fluorescence is attributed to the presence of trifluoromethyl groups, which can significantly influence the electronic properties of the molecule (Yan‐Chao Wu et al., 2006).
Anticancer Activity : Certain fluorinated pyrazolo derivatives have shown effective inhibition against cancer cell proliferation. This bioactivity is due to the unique structural features of these compounds, which may interact selectively with biological targets to inhibit cancer cell growth (Ju Liu et al., 2016).
Agrochemical and Pharmaceutical Applications
Nematocidal Activity : Novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibit significant nematocidal activity against plant-parasitic nematodes. These findings suggest the potential of such fluorinated pyrazole carboxamides in developing new agrochemicals for nematode control (Wen Zhao et al., 2017).
Antimicrobial Activity : Fluorinated pyrazolone derivatives synthesized via environmentally benign methods have been evaluated for their antimicrobial activity. The introduction of fluorine atoms into the pyrazolone ring enhances their biological activity, making them potential candidates for antimicrobial drug development (S. Shelke et al., 2007).
Material Science and Organic Synthesis
Organic Light-Emitting Diodes (OLEDs) : Fluorinated pyrazoles have been tested as emitters for OLEDs. The presence of fluorine or trifluoromethyl substituents in pyrazoles can significantly influence their electronic properties, such as HOMO and LUMO levels, making them suitable for use in OLEDs (P. Szlachcic et al., 2017).
Synthetic Utility : Fluorinated pyrazoles serve as key intermediates in organic synthesis, offering routes to various biologically active and structurally diverse compounds. Their synthesis often involves innovative methodologies, including direct trifluoromethylation and cycloaddition reactions, demonstrating the versatility of fluorinated pyrazoles in synthetic chemistry (Y. Ohtsuka et al., 2012).
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4N4/c8-1-2-15-4(6(12)13)3-5(14-15)7(9,10)11/h3H,1-2H2,(H3,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHCINSUTMIFGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.